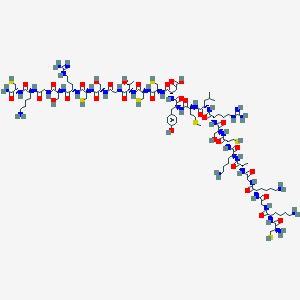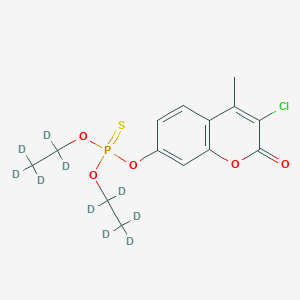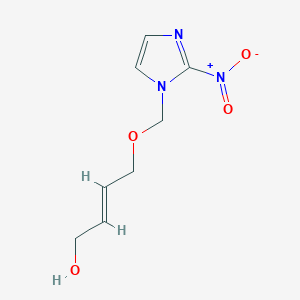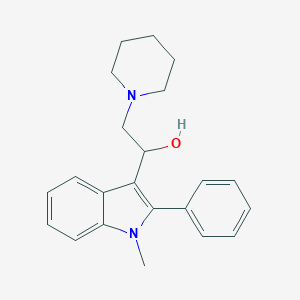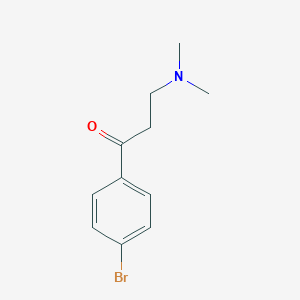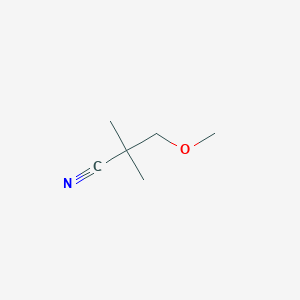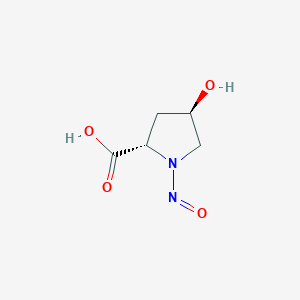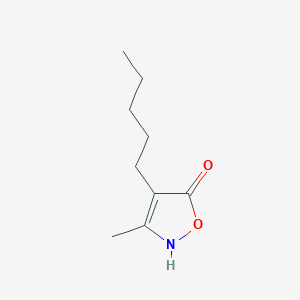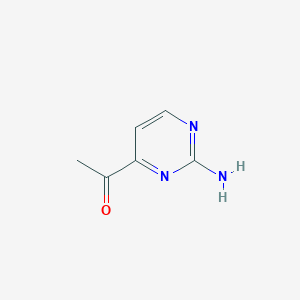
4-Amino-3,5-dimethylbenzenepropanol
描述
The study of compounds like "4-Amino-3,5-dimethylbenzenepropanol" involves understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds often find relevance in various chemical research areas due to their unique structures and potential applications.
Synthesis Analysis
Compounds with similar complexity are typically synthesized through multi-step organic reactions, starting from simple precursors. For instance, the synthesis of complex molecules often involves the formation of specific functional groups, such as amino and hydroxyl groups, through reactions like amination and reduction (Józefowicz et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the arrangement of atoms and the stereochemistry of the molecule, crucial for understanding its reactivity and properties (Mnguni & Lemmerer, 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents, leading to a wide range of reactions, including substitution and addition reactions. These reactions can significantly alter the compound's properties and potential applications (Smith et al., 2007).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystallinity can be influenced by the molecular structure. For example, the presence of specific functional groups and the molecule's overall polarity affect these properties significantly.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards acids or bases, and stability under various conditions are defined by the functional groups present in the molecule and its electronic structure. Computational methods, such as density functional theory (DFT), are often used to predict these properties and understand the molecule's behavior in chemical reactions (Ramazani et al., 2019).
未来方向
属性
IUPAC Name |
3-(4-amino-3,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h6-7,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHJKXYRQTXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625888 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dimethylbenzenepropanol | |
CAS RN |
454476-59-6 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

